4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile
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Overview
Description
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile is an organic compound that features a naphthalene ring substituted with a phenylpiperazine moiety and a carbonitrile group
Preparation Methods
The synthesis of 4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile typically involves the reaction of naphthalene-1-carbonitrile with 4-phenylpiperazine. The reaction conditions often include the use of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Scientific Research Applications
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.
Materials Science: It is explored for its use in the synthesis of novel organic materials with unique electronic properties.
Biological Studies: The compound is used in biological assays to study its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including changes in mood and cognition .
Comparison with Similar Compounds
4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile can be compared with other similar compounds, such as:
4-[(4-Phenylpiperazin-1-yl)methyl]benzoic acid: This compound has a benzoic acid moiety instead of a naphthalene ring, which may result in different pharmacological properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a pyrimidine ring and is studied for its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Properties
CAS No. |
88441-25-2 |
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Molecular Formula |
C22H21N3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C22H21N3/c23-16-18-10-11-19(22-9-5-4-8-21(18)22)17-24-12-14-25(15-13-24)20-6-2-1-3-7-20/h1-11H,12-15,17H2 |
InChI Key |
BNKVBXPLZSCIOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C3=CC=CC=C23)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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